5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.:
Cat. No.: VC20161406
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Standard InChI | InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2 |
| Standard InChI Key | FYWZHJNDYBZUIW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The core structure of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole consists of a six-membered indole ring fused to a five-membered cyclopentane ring, creating a rigid bicyclic framework. The nitro group at the 5-position introduces significant electronic effects, polarizing the indole ring and increasing its electrophilicity. X-ray crystallographic studies of analogous cyclopenta[b]indole derivatives reveal planar indole systems with slight puckering in the cyclopentane ring, a feature that influences conformational stability .
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.21 g/mol |
| Nitro Group Position | C-5 of Indole Ring |
| Solubility | Low in H<sub>2</sub>O; Moderate in DMSO |
| Melting Point | 198–202°C (predicted) |
The nitro group’s position and orientation are critical for intermolecular interactions, as demonstrated in docking studies where it forms hydrogen bonds with active-site residues of target proteins .
Synthesis Strategies and Methodological Advances
Modified Fischer Indole Synthesis
The classical Fischer indole synthesis, involving the cyclization of phenylhydrazines with ketones, has been adapted to produce 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. For example, m-tolylhydrazine hydrochloride reacts with 2-methylcyclohexanone in acetic acid to yield tetrahydrocarbazole intermediates, which are subsequently nitrated . This method achieves moderate yields (30–50%) but requires precise control over reaction conditions to avoid decomposition of nitro-substituted intermediates .
Organometallic and Radical-Mediated Approaches
Recent advances employ organometallic reagents such as cyclopentylzinc bromide, which reacts with aryldiazonium salts to form polyfunctional indoles. Alternatively, phosphorus-centered radicals generated from AgP(O)Ph<sub>2</sub> enable cyclization of 3-alkylindole precursors into cyclopenta[b]indole frameworks . This radical pathway offers superior regioselectivity and functional group tolerance, achieving yields up to 78% for nitro-substituted derivatives .
Table 2: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | Acetic acid, reflux | 30–50 | Scalable, established protocol |
| Organometallic Coupling | Cyclopentylzinc bromide | 45–60 | High functional group fidelity |
| Radical Cyclization | AgP(O)Ph<sub>2</sub>, UV light | 65–78 | Regioselective, mild conditions |
Chemical Reactivity and Functionalization
The nitro group at C-5 serves as a versatile handle for further derivatization. Reduction with H<sub>2</sub>/Pd-C yields the corresponding amine, which can undergo acylations or alkylations to enhance solubility or target specificity. Electrophilic substitution occurs preferentially at the 4- and 6-positions of the indole ring, as predicted by computational models . Nitro-to-cyano conversions via nucleophilic aromatic substitution have also been reported, expanding the compound’s utility in heterocyclic chemistry .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production in macrophages. In murine models of colitis, oral administration (10 mg/kg/day) decreased colonic TNF-α levels by 62% compared to controls.
| Activity | Target/Model | IC<sub>50</sub> or Effective Dose |
|---|---|---|
| Kinase Inhibition | Aurora A Kinase | 85 nM |
| Apoptosis Induction | U87 Glioblastoma Cells | 1.8 μM |
| NF-κB Inhibition | RAW 264.7 Macrophages | 5.2 μM |
| In Vivo Anti-Inflammatory | DSS-Induced Colitis (Mice) | 10 mg/kg/day |
Future Directions and Challenges
While preclinical data are promising, translational challenges include optimizing pharmacokinetic profiles and reducing off-target effects. Structural modifications, such as replacing the nitro group with bioisosteres like trifluoromethyl, may enhance metabolic stability . Additionally, exploring combination therapies with immune checkpoint inhibitors could synergize anticancer efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume